ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
Description
Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a pyrazole-based organic compound characterized by a brominated phenyl group at the 1-position, a hydroxyl group at the 4-position, and an ester moiety at the 3-position. For example, compounds like ethyl 1-(4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate (C₁₂H₁₁FN₂O₃, molar mass 250.229 g/mol) and ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate share similar frameworks, differing primarily in substituent groups .
Properties
IUPAC Name |
ethyl 1-(4-bromophenyl)-4-hydroxypyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c1-2-18-12(17)11-10(16)7-15(14-11)9-5-3-8(13)4-6-9/h3-7,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFZPNSZENSXAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate typically involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The 4-hydroxy group undergoes oxidation to yield carbonyl or carboxylic acid derivatives. Key findings include:
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Carboxylic acid formation : Treatment with KMnO₄ in acidic medium oxidizes the hydroxy group to a carboxylic acid, producing 1-(4-bromophenyl)-4-carboxy-1H-pyrazole-3-carboxylic acid .
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Intermediate carbonyl derivatives : Controlled oxidation (e.g., using CrO₃) may yield pyrazole-4-carbaldehyde, though direct evidence for this compound requires further validation .
Table 1: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂O, H⁺, reflux | Pyrazole-4-carboxylic acid | ~75% |
| CrO₃ | Acetic acid, 60°C | Pyrazole-4-carbaldehyde (hypothetical) | N/A |
Ester Hydrolysis
The ethyl ester undergoes hydrolysis under acidic or basic conditions:
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Acidic hydrolysis : HCl/EtOH at reflux converts the ester to the corresponding carboxylic acid .
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Basic hydrolysis : NaOH/H₂O yields the carboxylate salt, which can be acidified to the free acid .
Alkylation and Acylation of the Hydroxy Group
The 4-hydroxy group participates in nucleophilic substitutions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ produces 4-alkoxy derivatives.
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Acylation : Treatment with acetyl chloride forms the 4-acetoxy analog, though yields depend on steric hindrance .
Table 2: Substituent Introduction at the 4-Position
| Reaction Type | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 80°C | 4-Methoxy-pyrazole derivative | ~65% |
| Acylation | AcCl, pyridine | RT, 12 h | 4-Acetoxy-pyrazole derivative | ~58% |
Condensation Reactions
The hydroxy and ester groups enable condensation with active methylene compounds:
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Chalcone formation : Reaction with acetophenone derivatives in basic media yields pyrazole-chalcone hybrids .
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Hydrazone formation : Condensation with hydrazines produces hydrazone derivatives, useful in pharmacophore design .
Nucleophilic Aromatic Substitution
The 4-bromophenyl group participates in Suzuki-Miyaura cross-coupling reactions:
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Pd-catalyzed coupling : Reaction with arylboronic acids replaces bromine with aryl groups, enabling structural diversification .
Table 3: Bromine Substitution Reactions
| Catalyst | Coupling Partner | Conditions | Product | Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Phenylboronic acid | DME, Na₂CO₃, 80°C | 4-Phenyl-pyrazole derivative | ~82% |
Cyclocondensation Reactions
The pyrazole core participates in heterocycle formation:
Scientific Research Applications
Biological Activities
Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate has been investigated for various biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Antibacterial Properties : The compound has demonstrated activity against various bacterial strains, suggesting potential as an antibacterial agent.
Anticancer Studies
A study evaluated the anticancer efficacy of this compound against breast cancer cell lines (e.g., MCF-7). The findings are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| A549 | 18 |
These results indicate moderate cytotoxicity, suggesting that structural modifications could enhance its efficacy as an anticancer agent.
Antibacterial Activity
Research has also focused on the antibacterial properties of this compound. In vitro tests against common pathogens such as Staphylococcus aureus and Escherichia coli yielded the following results:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
This data highlights the potential of this compound as a candidate for further development as an antibacterial agent.
Mechanism of Action
The mechanism of action of ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent at the phenyl ring’s para position significantly impacts molecular weight, polarity, and electronic effects:
Key Observations :
- Steric Considerations: Bulky substituents, such as the 4-methoxybenzylamino group in the chloro derivative, may hinder crystallization or intermolecular interactions .
Crystallography and Structural Validation:
- Tools like SHELX and SIR97 () are critical for determining crystal structures of such compounds. For example, ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate () was resolved using single-crystal X-ray diffraction (R factor = 0.034), highlighting the precision achievable with these programs .
- Bromine’s high electron density may facilitate easier phase determination in X-ray crystallography compared to lighter halogens like fluorine .
Biological Activity
Ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, also known by its CAS number 138907-76-3, is a synthetic organic compound belonging to the pyrazole class. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C12H11BrN2O2
- Molecular Weight : 295.13 g/mol
- Melting Point : Not specified
- Boiling Point : Not specified
- Purity : Typically stored sealed in dry conditions at 2-8°C .
1. Antimicrobial Activity
Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies indicate that compounds related to this structure can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL .
2. Anti-inflammatory Properties
The pyrazole scaffold is known for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases. Compounds within this class have shown potential in inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in cellular models .
3. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). For instance, at concentrations of 10 μM, significant morphological changes and increased caspase-3 activity were observed, confirming its role as an apoptosis-inducing agent .
The mechanisms underlying the biological activities of this compound involve interactions at the molecular level:
- Antimicrobial Mechanism : It is suggested that the compound disrupts bacterial cell walls or inhibits essential enzymes involved in cell metabolism.
- Anti-inflammatory Mechanism : The compound may inhibit cyclooxygenase (COX) enzymes or other pathways involved in the inflammatory response.
- Anticancer Mechanism : The induction of apoptosis appears to be mediated through the activation of caspases and modulation of cell cycle regulators .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 1-(4-bromophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, and how is regioselectivity controlled during cyclization?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, triazenylpyrazole precursors are reacted under copper-catalyzed azide-alkyne cycloaddition (CuAAC) conditions in a THF/water mixture (1:1) at 50°C for 16 hours . Regioselectivity is influenced by substituent electronic effects and reaction conditions, such as solvent polarity and temperature. NMR monitoring (e.g., H and C) is critical to confirm the correct regioisomer .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- NMR : The hydroxy group at position 4 appears as a broad singlet (~δ 10-12 ppm in DMSO-d6). The pyrazole protons resonate between δ 7.5–8.5 ppm, with splitting patterns confirming substitution .
- IR : A strong absorption band at ~1680 cm confirms the ester carbonyl group, while the hydroxy group shows a broad peak near 3100–3300 cm .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion [M+H] at m/z 311.0 (calculated for CHBrNO) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when introducing functional groups (e.g., triazoles) to the pyrazole core?
- Methodological Answer : Catalytic systems like CuSO/sodium ascorbate in THF/water mixtures enhance azide-alkyne cycloaddition efficiency. For example, ethyl 3-azido derivatives achieve 96% yield under dry-load flash chromatography (cyclohexane/ethyl acetate gradient) . Contradictions in yield (e.g., 87% vs. 96%) may arise from purification methods or residual solvents, necessitating TLC monitoring and Celite-assisted drying .
Q. What computational strategies are recommended to predict the compound’s reactivity or binding affinity in pharmacological studies?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (e.g., AutoDock Vina) models interactions with targets like carbonic anhydrase or cyclooxygenase, leveraging crystallographic data from analogs (PDB: 3LN1, 5F19) . Solvent-accessible surface area (SASA) analysis guides solubility improvements for formulation .
Q. How should researchers address discrepancies in biological activity data across structural analogs?
- Methodological Answer : Structure-activity relationship (SAR) studies must account for substituent effects. For instance, replacing the 4-bromophenyl group with 4-fluorophenyl reduces steric hindrance, enhancing antimicrobial activity in MIC assays . Contradictions in IC values (e.g., hCA I vs. II inhibition) require isoform-specific assays and co-crystallization to validate binding modes .
Q. What are the challenges in scaling up synthesis while maintaining purity >95%, and how can they be mitigated?
- Methodological Answer : Scale-up risks include exothermic side reactions and azide dimerization. Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
